2,6-Dichloro-4-guanidino-pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dichloropyrimidin-4-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N5/c6-2-1-3(12-5(8)9)11-4(7)10-2/h1H,(H4,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICDCLBAHKXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dichloro 4 Guanidino Pyrimidine and Its Precursors
Direct Halogenation and Amination Strategies
The most direct approach to synthesizing 2,6-dichloro-4-guanidino-pyrimidine involves the reaction of a polyhalogenated pyrimidine (B1678525) with guanidine (B92328). This method relies on the differential reactivity of the halogen substituents on the pyrimidine ring.
Synthesis from 2,4,6-Trichloropyrimidine (B138864) and Guanidine
The primary and most common method for the preparation of this compound is the nucleophilic substitution reaction between 2,4,6-trichloropyrimidine and guanidine. researchgate.net The chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring are susceptible to nucleophilic attack. However, the reactivity at these positions is not identical, allowing for selective substitution. The reaction with guanidine typically results in the displacement of the chlorine atom at the C-4 position.
The synthesis generally involves reacting 2,4,6-trichloropyrimidine with guanidine or its salt, such as guanidine hydrochloride, in a suitable solvent. researchgate.net The choice of reaction conditions, including temperature and the presence of a base, is crucial for achieving regioselectivity and high yields.
Optimization of Reaction Conditions: Temperature, Solvents, and Stoichiometry
The efficiency and selectivity of the reaction between 2,4,6-trichloropyrimidine and guanidine are highly dependent on the reaction parameters. Careful optimization of temperature, solvent, and the stoichiometry of the reactants is essential for maximizing the yield of the desired product while minimizing the formation of di- and tri-substituted byproducts.
Temperature: The reaction temperature influences the rate of reaction and the potential for multiple substitutions. Lower temperatures generally favor monosubstitution, while higher temperatures can lead to the formation of di- and trisubstituted products.
Solvents: A variety of solvents can be employed for this reaction, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include alcohols, such as ethanol (B145695) or isopropanol, and polar aprotic solvents.
Stoichiometry: The molar ratio of guanidine to 2,4,6-trichloropyrimidine is a critical factor. Using a controlled amount of guanidine helps to prevent further substitution on the pyrimidine ring. An excess of guanidine would increase the likelihood of displacing the remaining chlorine atoms at the 2 and 6 positions.
Table 1: Illustrative Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Temperature | Room Temperature to Reflux | Lower temperatures favor selective monosubstitution at the C-4 position. |
| Solvent | Ethanol, Isopropanol | Provides good solubility for reactants and facilitates the reaction. |
| Stoichiometry (Guanidine:Trichloropyrimidine) | ~1:1 | Minimizes the formation of di- and tri-substituted byproducts. |
| Base | Sodium Hydroxide, Potassium Carbonate | Neutralizes the HCl formed during the reaction, driving the equilibrium forward. |
Alternative Synthetic Pathways for Dichloropyrimidine Precursors
The availability and synthesis of appropriately substituted dichloropyrimidine precursors are crucial for the production of this compound. Several synthetic strategies have been developed to access these key intermediates.
Copper-Catalyzed Annulation Routes to 2,4,6-Trisubstituted Pyrimidines
Recent advancements in organic synthesis have led to the development of copper-catalyzed methods for constructing pyrimidine rings. One such method involves the [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles. acs.orgorganic-chemistry.orgresearchgate.netnih.gov This approach allows for the rapid construction of 2,4,6-trisubstituted pyrimidines with good functional group tolerance. acs.orgorganic-chemistry.orgresearchgate.net While not a direct route to this compound, this methodology provides a versatile platform for synthesizing a variety of substituted pyrimidines which could potentially be converted to the desired dichlorinated precursor. The reaction typically utilizes a copper catalyst, such as Cu(MeCN)₄PF₆, in a mixed solvent system at elevated temperatures. organic-chemistry.org
Transition-Metal-Free Synthesis Approaches to Pyrimidines
In an effort to develop more sustainable and environmentally friendly synthetic methods, transition-metal-free approaches to pyrimidine synthesis have gained significant attention. These methods often utilize readily available starting materials and avoid the use of potentially toxic and expensive metal catalysts. rsc.orgrsc.orgorganic-chemistry.org
One such strategy involves the reaction of amidines with α,β-unsaturated ketones, which proceeds via a [3 + 3] annulation followed by an oxidation step to form the pyrimidine ring. rsc.org Another approach utilizes the reaction of allylic compounds with amidines in the presence of an oxidant like molecular oxygen. organic-chemistry.org These methods offer a green alternative for the synthesis of polysubstituted pyrimidines, which could then be subjected to chlorination to yield the necessary dichloropyrimidine precursors.
Condensation Reactions Involving Guanidine or Substituted Guanidines with Dicarbonyl Compounds
A classical and widely used method for constructing the pyrimidine ring is the condensation reaction of a three-carbon dicarbonyl compound with guanidine or its derivatives. bu.edu.egnih.govmdpi.com This approach, often referred to as the Pinner synthesis, is a versatile method for preparing a wide range of pyrimidine derivatives. mdpi.com For instance, the reaction of a 1,3-dicarbonyl compound with guanidine leads to the formation of a 2-aminopyrimidine. Subsequent functional group manipulations, such as chlorination of hydroxyl groups, can then be employed to generate the desired 2,6-dichloropyrimidine scaffold. This method is foundational in pyrimidine chemistry and remains a key strategy for the synthesis of various pyrimidine-based compounds. bu.edu.eg
Table 2: Comparison of Synthetic Strategies for Pyrimidine Precursors
| Synthetic Strategy | Key Features | Potential for Dichloropyrimidine Synthesis |
| Copper-Catalyzed Annulation | Rapid construction of trisubstituted pyrimidines. acs.orgorganic-chemistry.orgresearchgate.netnih.gov | Versatile for creating diverse precursors that can be subsequently chlorinated. |
| Transition-Metal-Free Synthesis | Environmentally friendly, avoids heavy metal catalysts. rsc.orgrsc.orgorganic-chemistry.org | Provides a green route to pyrimidine scaffolds for further functionalization. |
| Condensation with Dicarbonyls | Classical, versatile, and widely applicable method. bu.edu.egnih.govmdpi.com | A fundamental approach to building the pyrimidine core, which can then be halogenated. |
Scalability and Efficiency of Synthetic Protocols
The industrial viability and laboratory utility of this compound are intrinsically linked to the scalability and efficiency of the synthetic methods used for its production and the production of its essential precursors. Efficiency in this context refers to high-yield processes that minimize reaction times and the formation of byproducts, while scalability pertains to the ability to translate these processes from laboratory-scale preparations to large-scale industrial manufacturing without significant loss of yield or purity.
The primary precursor for the synthesis of this compound is 2,4,6-trichloropyrimidine. The production of this key intermediate in high yield and purity is a critical first step. A prevalent and efficient method for synthesizing 2,4,6-trichloropyrimidine is through the chlorination of barbituric acid.
Patented industrial processes have refined this synthesis to enhance its suitability for large-scale production. A significant improvement involves a two-step reaction sequence. google.comgoogle.com In the first step, barbituric acid is reacted with phosphorus oxychloride (POCl₃), sometimes in the presence of a catalyst such as N-methylpyrrolidone. google.comchemicalbook.com This is followed by a second reaction step where the intermediate is treated with phosphorus pentachloride (PCl₅), which can be formed in situ from phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.comgoogle.com This two-stage approach offers several advantages for industrial-scale synthesis. It consistently produces high yields, generally between 90% and 94%, and crucially, it allows for a non-aqueous work-up. google.comgoogle.com This avoids the inconvenient and often costly extraction processes required for aqueous mixtures and minimizes chemical waste, making the protocol more streamlined and environmentally favorable for large-scale operations. google.com The process has demonstrated high efficiency at a significant scale, with examples showing the production of 685 kg of 2,4,6-trichloropyrimidine at a 93% yield. google.com
Table 1: Comparison of Large-Scale Synthetic Protocols for 2,4,6-Trichloropyrimidine
| Step | Reagents | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| 1 | Barbituric acid, Phosphorus oxychloride (POCl₃), N-methylpyrrolidone (catalyst) | Heat to 75 ± 5 °C | 90-93% | google.com |
| 2 | Phosphorus trichloride (PCl₃), Chlorine (Cl₂) | Simultaneous addition at controlled temperature | ||
| 1 | Barbituric acid, Phosphorus oxychloride (POCl₃) | Reflux for 4 hours | 80-95% | google.com |
| 2 | Phosphorus trichloride (PCl₃), Chlorine (Cl₂) | Addition at boiling point over 4 hours |
The conversion of 2,4,6-trichloropyrimidine to this compound is achieved through a regioselective nucleophilic aromatic substitution reaction. The chlorine atom at the C4 position of the pyrimidine ring is the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. This inherent reactivity allows for the selective displacement of the C4 chlorine by guanidine.
To ensure the efficiency and scalability of this guanidinylation step, precise control over reaction conditions is paramount. Key variables include the stoichiometry of the reactants, solvent, temperature, and reaction time. By using a controlled amount of guanidine, the reaction can be directed to favor monosubstitution at the C4 position, thus maximizing the yield of the desired product and minimizing the formation of di- and tri-substituted byproducts. The synthesis of related amino-pyrimidine derivatives often involves the reaction of a chloropyrimidine with guanidine hydrochloride in the presence of a base. nih.govgoogle.com Modern approaches, such as solid-phase synthesis, can also be applied to produce pyrimidine derivatives, offering advantages in purification and scalability for library synthesis and early development demands. acs.org
Table 2: Generalized Protocol for Guanidinylation of 2,4,6-Trichloropyrimidine
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Substrate | 2,4,6-Trichloropyrimidine | The electrophilic pyrimidine core. |
| Nucleophile | Guanidine or Guanidine Hydrochloride | Source of the guanidinyl group. |
| Solvent | Polar aprotic (e.g., DMF) or alcohol (e.g., Ethanol) | To dissolve reactants and facilitate the reaction. |
| Base | Inorganic (e.g., K₂CO₃) or Organic (e.g., Et₃N) | To neutralize HCl generated during the reaction. |
| Temperature | Controlled heating (e.g., 70-100 °C) | To provide activation energy for the substitution. |
| Stoichiometry | ~1 equivalent of guanidine | To favor monosubstitution and maximize yield of the target compound. |
Chemical Reactivity and Transformation of 2,6 Dichloro 4 Guanidino Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Halogen Sites
The pyrimidine ring, being a π-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. The presence of two chlorine atoms further enhances this reactivity, making 2,6-dichloro-4-guanidino-pyrimidine a versatile substrate for the synthesis of various substituted pyrimidine derivatives.
Regioselectivity and Stereoselectivity in Substitution Reactions
In polysubstituted pyrimidines, the positions of the ring nitrogens and the nature of the existing substituents dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. For 2,6-dichloropyrimidines, the C2 and C6 positions are electronically equivalent. However, the introduction of a substituent at the C4 position, such as the guanidino group, can influence the reactivity of the remaining halogenated sites.
Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. acs.org This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the para-position relative to the ring nitrogens. However, the presence of an electron-donating group at C6 in a 2,4-dichloropyrimidine (B19661) can reverse this selectivity, favoring substitution at the C2 position. nih.gov
In the case of this compound, the two chlorine atoms are situated at positions ortho to the guanidino group. While direct studies on the regioselectivity of this specific compound are not extensively documented, principles from related systems suggest that the electronic and steric properties of the guanidino group and the incoming nucleophile would be critical in determining the reaction's outcome. For symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, stoichiometric control of reactants can often manage the extent of substitution. mdpi.com
Influence of the Guanidino Group on Ring Reactivity
The guanidino group is a strong electron-donating group through resonance. This property increases the electron density of the pyrimidine ring, which generally deactivates the ring towards nucleophilic attack compared to an unsubstituted or electron-withdrawn substituted pyrimidine. The introduction of an electron-donating group can decrease the anticancer activity of some heterocyclic compounds, a phenomenon linked to changes in reactivity. nih.gov Conversely, electron-withdrawing groups on the pyrimidine ring have been shown to enhance biological activity in some contexts, suggesting a correlation between reactivity and biological function. researchgate.net
The electron-donating nature of the guanidino group would be expected to decrease the electrophilicity of the C2 and C6 positions, making nucleophilic substitution more challenging compared to pyrimidines bearing electron-withdrawing groups. However, the inherent activation of the pyrimidine ring by the two ring nitrogens and the two chlorine atoms still allows for substitution reactions to occur.
Reactions with Various Nucleophiles (e.g., Amines, Alkoxides, Thiolates)
2,6-Dichloropyrimidines are known to react with a variety of nucleophiles, leading to the formation of mono- or di-substituted products.
Amines: The reaction of dichloropyrimidines with amines is a common method for the synthesis of aminopyrimidines. For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) undergoes SNAr amination reactions. uniatlantico.edu.co The use of tertiary amine nucleophiles has been shown to offer excellent C2 selectivity in 5-substituted-2,4-dichloropyrimidines. nih.gov While specific examples with this compound are scarce, it is expected to react with primary and secondary amines, leading to the displacement of one or both chlorine atoms.
Alkoxides: Alkoxide ions are potent nucleophiles that can displace the chlorine atoms in dichloropyrimidines. In some cases, solvolysis can compete with amination when reactions are carried out in alcoholic solvents with a base, leading to the incorporation of an alkoxy group. mdpi.comuniatlantico.edu.co
Thiolates: Thiolates are soft nucleophiles that readily participate in SNAr reactions with halogenated pyrimidines. For example, 2-mercaptopyrimidine (B73435) can be used as a nucleophile in substitution reactions. clockss.org The reaction of this compound with various thiolates would be expected to yield the corresponding thioether derivatives.
The table below summarizes the expected reactivity with different nucleophiles.
| Nucleophile | Expected Product(s) | General Reactivity |
| Primary Amines (R-NH₂) | 2-Chloro-6-(alkylamino)-4-guanidinopyrimidine, 2,6-Di(alkylamino)-4-guanidinopyrimidine | Mono- and di-substitution possible depending on reaction conditions. |
| Secondary Amines (R₂NH) | 2-Chloro-6-(dialkylamino)-4-guanidinopyrimidine, 2,6-Di(dialkylamino)-4-guanidinopyrimidine | Similar to primary amines, with potential for increased steric hindrance. |
| Alkoxides (RO⁻) | 2-Chloro-6-alkoxy-4-guanidinopyrimidine, 2,6-Dialkoxy-4-guanidinopyrimidine | Strong nucleophiles, can lead to di-substitution. Solvolysis is a potential side reaction. |
| Thiolates (RS⁻) | 2-Chloro-6-(alkylthio)-4-guanidinopyrimidine, 2,6-Di(alkylthio)-4-guanidinopyrimidine | Effective nucleophiles for substitution on the pyrimidine ring. |
Reactions Involving the Guanidino Functionality
The guanidino group itself is a key reactive center in the molecule, primarily due to its high basicity and the presence of multiple nitrogen atoms capable of participating in chemical transformations.
Protonation Studies and Basicity of the Guanidino Group
Guanidine (B92328) is one of the strongest organic bases in aqueous solution, with a pKaH of 13.6 for its conjugate acid, the guanidinium (B1211019) ion. wikipedia.org This high basicity is due to the extensive resonance stabilization of the protonated form, where the positive charge is delocalized over the three nitrogen atoms. wikipedia.org In pyrimidine and its amino derivatives, protonation typically occurs at the ring nitrogen atoms. researchgate.net
For this compound, the guanidino group is expected to be the primary site of protonation under acidic conditions, forming a stable guanidinium salt. The basicity of amines is known to decrease with the presence of adjacent electron-withdrawing groups and through conjugation. mdpi.com While the dichloropyrimidine ring is electron-withdrawing, the inherent high basicity of the guanidino group likely ensures it remains a strong base. The exact pKa value would be influenced by the electronic effects of the substituted pyrimidine ring.
Chemical Transformations and Derivatizations of the Guanidino Moiety
The guanidino group can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions often target the nitrogen atoms of the guanidino functionality. Guanidines can be synthesized through the reaction of amines with reagents like S-methylisothiourea. wikipedia.org This suggests that the guanidino group in this compound could potentially be further functionalized.
While specific derivatization reactions for this compound are not well-documented, general methods for guanidine modification could be applicable. These include acylation, alkylation, and condensation reactions. For example, guanidines can participate in cyclocondensation reactions with bis-electrophiles to form various heterocyclic systems. nih.gov The presence of multiple nucleophilic nitrogen atoms in the guanidino group allows for the construction of complex molecular architectures.
Information regarding "this compound" is not available
Following a comprehensive search of available scientific literature, no specific information was found concerning the chemical reactivity and transformation of This compound in the areas of ring modification, rearrangement reactions, or oxidative and reductive transformations.
The performed searches for this specific compound did not yield any published research, scholarly articles, or patents detailing the reaction pathways requested in the provided outline. While general reactivity patterns for related dichloropyrimidines are documented, such as reductive dehalogenation or cyclization reactions of other substituted pyrimidines, this information does not directly apply to the title compound.
Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the requested topics for "this compound" as the necessary data is not present in the accessible literature.
Mechanistic Investigations of Reactions Involving 2,6 Dichloro 4 Guanidino Pyrimidine
Elucidation of Reaction Mechanisms via Kinetic Studies
While specific kinetic studies on 2,6-dichloro-4-guanidino-pyrimidine are not extensively documented in publicly available literature, the reaction mechanisms can be largely inferred from studies on analogous di- and tri-substituted pyrimidines. The primary reaction pathway for this compound is expected to be nucleophilic aromatic substitution (SNAr), where the chlorine atoms at the C2 and C6 positions are displaced by nucleophiles.
Kinetic investigations of SNAr reactions on similar heterocyclic systems, such as 3,6-dichloro-1,2,4,5-tetrazine, have shown that the reactions typically follow pseudo-first-order kinetics when the nucleophile is in excess. researchgate.net The rate of reaction is often monitored spectrophotometrically by observing the disappearance of the reactant. researchgate.net For reactions involving biothiols, the rate-determining step has been identified as the initial nucleophilic attack. researchgate.net
The reactivity order in SNAr reactions is influenced by the nature of the leaving group, with a general trend of F > NO2 > Cl ≈ Br > I in activated aryl substrates. researchgate.netnih.gov However, in some pyridinium (B92312) systems, a different order has been observed, indicating that the reaction mechanism can be complex and dependent on the specific substrate and reaction conditions. researchgate.netnih.gov
A hypothetical kinetic study of the reaction of this compound with a generic nucleophile (Nu) could be designed to determine the rate law, rate constants, and activation parameters. Such a study would provide valuable insights into the reaction mechanism.
Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.01 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 3.0 x 10⁻⁵ |
This table presents hypothetical data for illustrative purposes.
Identification of Intermediates and Transition States
The SNAr mechanism proceeds through the formation of a high-energy intermediate known as a Meisenheimer complex. nih.govrsc.org In the case of this compound, the attack of a nucleophile at either the C2 or C6 position would lead to the formation of a resonance-stabilized anionic intermediate. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.
Computational studies, such as those using Density Functional Theory (DFT), are instrumental in elucidating the structures of intermediates and transition states. mdpi.com For dichloropyrimidines, DFT calculations can predict the relative energies of the transition states for nucleophilic attack at different positions, thereby explaining the observed regioselectivity. wuxiapptec.com
The guanidino group at the C4 position is a strong electron-donating group. This electronic effect is expected to influence the stability of the Meisenheimer complex. The resonance donation from the guanidino group can delocalize the negative charge in the intermediate, potentially affecting the reaction rate and the preferred site of attack.
Role of Catalysis in Enhancing Reaction Pathways
The reactions of dichloropyrimidines are often facilitated by the use of catalysts. Bases are commonly employed to enhance the nucleophilicity of the attacking species or to neutralize the HCl generated during the substitution reaction. For instance, the use of weak bases like sodium hydrogen carbonate has been shown to be effective in promoting the selective displacement of a chloride group. researchgate.net
In some cases, the reaction mechanism itself can involve a catalytic cycle. While not directly applicable to simple nucleophilic substitution, palladium-catalyzed cross-coupling reactions represent another important class of reactions for functionalizing chloropyrimidines. However, for many SNAr reactions, a transition-metal-free approach is often preferred for its environmental and economic advantages. researchgate.net
The choice of solvent can also play a catalytic role. Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus maintaining its reactivity.
Mechanistic Implications of Substituent Effects on Pyrimidine (B1678525) Reactivity
The substituents on the pyrimidine ring play a critical role in determining its reactivity and the regioselectivity of nucleophilic substitution. Electron-withdrawing groups generally activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups can deactivate the ring.
In this compound, the two chlorine atoms at C2 and C6 are electron-withdrawing and activate these positions for nucleophilic attack. The guanidino group at C4, being a strong electron-donating group through resonance, will influence the electron distribution in the pyrimidine ring.
Studies on 2,4-dichloropyrimidines have shown that the regioselectivity of nucleophilic attack is highly sensitive to the nature of the substituent at other positions on the ring. wuxiapptec.com While C4 is typically the more reactive site in 2,4-dichloropyrimidines, an electron-donating group at C6 can direct the attack to the C2 position. wuxiapptec.com This is attributed to the electronic effects influencing the stability of the respective transition states. wuxiapptec.com
For this compound, the electron-donating guanidino group is situated symmetrically between the two reactive chloro-substituted carbons. Its electronic influence will be exerted on both the C2 and C6 positions. The precise regioselectivity of a nucleophilic attack would likely depend on a subtle interplay of electronic and steric factors, and could potentially lead to a mixture of 2- and 6-substituted products. Frontier molecular orbital theory suggests that the site with the larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient is more susceptible to nucleophilic attack. stackexchange.com
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for 2,6-Dichloro-4-guanidino-pyrimidine has not been reported in the crystallographic databases, analysis of related structures, such as 2-amino-4-chloro-6-morpholinopyrimidine, provides valuable insights into its likely solid-state conformation. It is anticipated that the pyrimidine (B1678525) ring will be essentially planar. The guanidino group, due to resonance delocalization, will also exhibit a high degree of planarity.
A key feature in the solid-state structure will be the extensive network of intermolecular hydrogen bonds. The guanidinium (B1211019) group, being a potent hydrogen bond donor, can form multiple interactions with the nitrogen atoms of the pyrimidine rings and potentially with the chlorine atoms of neighboring molecules. These interactions are expected to dictate the crystal packing, leading to a highly organized, three-dimensional supramolecular architecture. The planarity of the molecule may also facilitate π-π stacking interactions between the pyrimidine rings of adjacent molecules.
Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bonds | N-H···N (pyrimidine), N-H···Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would provide a comprehensive picture of its connectivity and spatial arrangement.
One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The pyrimidine ring possesses a single proton at the 5-position, which would appear as a singlet. The chemical shift of this proton is influenced by the two adjacent chlorine atoms and the guanidino group. The N-H protons of the guanidino group may appear as a broad singlet due to chemical exchange and quadrupole broadening from the nitrogen atoms. The exact chemical shift of the N-H protons would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the guanidino group. The carbon atoms C2, C4, and C6 of the pyrimidine ring, being attached to electronegative chlorine and nitrogen atoms, are expected to resonate at lower field (higher ppm values). The C5 carbon will appear at a higher field. The guanidinium carbon (C=N) typically appears in the range of 150-160 ppm. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H5 | 6.5 - 7.0 | - |
| NH (guanidino) | 7.5 - 8.5 (broad) | - |
| C2 | - | 160 - 165 |
| C4 | - | 162 - 167 |
| C5 | - | 100 - 105 |
| C6 | - | 160 - 165 |
| C (guanidino) | - | 155 - 160 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
COSY (Correlation Spectroscopy): A COSY experiment would be used to confirm proton-proton couplings. In this molecule, since there is only one pyrimidine proton and the N-H protons may not show clear couplings, the COSY spectrum might be of limited use for establishing direct connectivity within the core structure. However, it would be crucial for assigning any potential long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.netpressbooks.pubemerypharma.com This would be instrumental in definitively assigning the ¹H and ¹³C signals. A cross-peak would be expected between the H5 proton and the C5 carbon of the pyrimidine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound will be characterized by vibrations of the pyrimidine ring, the C-Cl bonds, and the guanidino group.
The pyrimidine ring will exhibit characteristic stretching and bending vibrations. The C-Cl stretching vibrations are expected in the region of 800-600 cm⁻¹. asianpubs.org The guanidino group will show strong N-H stretching vibrations in the region of 3400-3100 cm⁻¹. The C=N stretching vibration of the guanidinium group is a characteristic band and is expected around 1680-1640 cm⁻¹. nih.govresearchgate.net The NH₂ scissoring and rocking modes also provide valuable structural information.
Table 3: Predicted Characteristic Vibrational Frequencies (in cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (guanidino) | 3400 - 3100 (broad) | 3400 - 3100 |
| C-H Stretch (pyrimidine) | ~3050 | ~3050 |
| C=N Stretch (guanidino) | 1680 - 1640 | 1680 - 1640 |
| Pyrimidine Ring Stretch | 1600 - 1400 | 1600 - 1400 |
| NH₂ Scissoring | 1650 - 1590 | 1650 - 1590 |
| C-Cl Stretch | 800 - 600 | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electron impact (EI) ionization would likely lead to significant fragmentation.
The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). The fragmentation is likely to proceed through several pathways. Loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds. miamioh.edu Fragmentation of the guanidino group could involve the loss of cyanamide (B42294) (CN₂) or ammonia (B1221849) (NH₃). The pyrimidine ring itself can undergo characteristic cleavages. sapub.orgresearchgate.net
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-CN₂H₂]⁺ | Loss of a neutral guanidine (B92328) fragment |
| [M-NH₃]⁺ | Loss of ammonia from the guanidino group |
| [C₄HN₂Cl₂]⁺ | Dichloropyrimidine cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the pyrimidine ring and the guanidino group. The position of these bands will be influenced by the substituents and the solvent.
A crucial aspect to consider is the potential for tautomerism. The guanidino group can exist in different tautomeric forms, which can be influenced by the solvent polarity and pH. nih.gov UV-Vis spectroscopy is a sensitive technique to study such equilibria. acs.org Different tautomers will exhibit distinct absorption maxima, and changes in the spectrum with solvent or pH can provide quantitative information about the tautomeric populations. The electronic transitions are also influenced by the electron-donating nature of the guanidino group and the electron-withdrawing nature of the chlorine atoms. irb.hr
Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Solvent | Predicted λ_max (nm) | Transition Type |
| Hexane | 260 - 280 | π→π |
| Ethanol (B145695) | 265 - 285 | π→π |
| Water (neutral pH) | 270 - 290 | π→π* |
Theoretical and Computational Studies of 2,6 Dichloro 4 Guanidino Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone in the computational analysis of molecules like 2,6-dichloro-4-guanidino-pyrimidine. DFT methods provide a robust framework for investigating the electronic properties of many-electron systems with a favorable balance between accuracy and computational cost.
Prediction of Electronic Structure and Charge Distribution
DFT calculations are instrumental in predicting the electronic structure of this compound. These calculations can determine the distribution of electron density, identify regions of high and low electron concentration, and calculate the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its interaction with other chemical species. For instance, the nitrogen atoms of the pyrimidine (B1678525) ring and the guanidino group are expected to be regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms of the guanidino group would exhibit positive potential.
The charge distribution is quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. This provides numerical values for the partial charges on each atom, offering a more detailed picture of the charge landscape.
Illustrative Data Table: Predicted Atomic Charges using NBO Analysis for a Guanidinopyrimidine Derivative
| Atom | Predicted Partial Charge (e) |
| N1 (pyrimidine) | -0.58 |
| C2 (pyrimidine) | +0.25 |
| N3 (pyrimidine) | -0.60 |
| C4 (pyrimidine) | +0.45 |
| C5 (pyrimidine) | -0.10 |
| C6 (pyrimidine) | +0.24 |
| N (guanidino) | -0.75 |
| C (guanidino) | +0.65 |
| NH2 (guanidino) | -0.85 |
Note: The data presented in this table is illustrative for a generic guanidinopyrimidine derivative and is intended to demonstrate the type of information obtained from NBO analysis. Specific values for this compound would require dedicated DFT calculations.
Theoretical Analysis of Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. bohrium.com
Illustrative Data Table: Calculated Reactivity Indices for a Pyrimidine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
| Global Electrophilicity (ω) | 3.25 |
Note: This table provides example values for a representative pyrimidine derivative to illustrate the concept of reactivity indices.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.
For this compound, MD simulations can be used to explore its conformational landscape. The guanidino group can rotate relative to the pyrimidine ring, and MD simulations can identify the most stable conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov This is crucial for understanding how the molecule behaves in a biological environment. The simulations can reveal the preferred binding modes of the molecule with biological targets like proteins or nucleic acids. nih.govnih.gov
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products. This involves locating the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier.
Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to find the transition state structure. Once located, frequency calculations are performed to confirm that it is a true transition state (characterized by one imaginary frequency). The energy of the transition state determines the activation energy of the reaction, which is a critical parameter for understanding reaction kinetics. This type of analysis can be used, for example, to study the mechanism of hydrolysis of the chloro substituents on the pyrimidine ring.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This allows for the assignment of specific vibrational modes to the observed spectral bands.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can aid in the interpretation of experimental NMR spectra. jchemrev.com
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. jchemrev.com
Structure-Reactivity Relationship Studies (from a purely chemical perspective)
By systematically modifying the structure of this compound in silico, for example, by substituting the chloro atoms with other functional groups, it is possible to conduct structure-reactivity relationship studies. samipubco.com Computational methods can efficiently predict how these structural changes affect the molecule's electronic properties, reactivity indices, and interaction with other molecules.
These studies can reveal key structural features that govern the molecule's chemical behavior. For instance, the electron-withdrawing nature of the chlorine atoms significantly influences the electrophilicity of the pyrimidine ring. Replacing them with electron-donating groups would be predicted to alter the charge distribution and reactivity of the entire molecule. These theoretical insights can guide the synthesis of new derivatives with tailored chemical properties.
Derivatization and Utilization As a Molecular Scaffold
Synthesis of Substituted Guanidinopyrimidine Analogues
There is no available literature describing the synthesis of substituted guanidinopyrimidine analogues directly from 2,6-Dichloro-4-guanidino-pyrimidine. In principle, the two chlorine atoms at the 2- and 6-positions of the pyrimidine (B1678525) ring could be displaced by various nucleophiles, such as amines, alcohols, or thiols, to generate a library of substituted analogues. The regioselectivity of such substitutions would likely be influenced by the electronic nature of the guanidino group and the reaction conditions employed. However, no studies have been published to confirm this potential reactivity.
Construction of Fused Pyrimidine Systems Incorporating the Guanidino Moiety
The synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, is an active area of research due to the biological significance of these scaffolds. researchgate.netnih.gov Guanidine (B92328) and its derivatives are known to be key reagents in the construction of pyrimidine rings and other nitrogen-containing heterocycles through condensation reactions with bis-electrophiles. bohrium.comnih.gov
Formation of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
Theoretically, the guanidino group of this compound could react intramolecularly with a suitable functional group introduced at the 5-position of the pyrimidine ring, or intermolecularly with another reagent, to form a second pyrimidine ring, leading to the pyrimido[4,5-d]pyrimidine (B13093195) or pyrimido[5,4-d]pyrimidine (B1612823) core. For instance, the reaction of aminopyrimidines with various reagents can lead to the formation of the pyrimido[4,5-d]pyrimidine ring system. researchgate.net However, no published methods utilize this compound for this purpose.
This compound as an Intermediate for Diverse Chemical Libraries
The concept of using a central scaffold for the combinatorial synthesis of large and diverse chemical libraries is a cornerstone of modern drug discovery. nih.govnih.gov Pyrimidine-based scaffolds are frequently used for this purpose. nih.gov A molecule like this compound, with multiple points for diversification, would in theory be an excellent candidate for the construction of such libraries. However, there are no reports of its use in the generation of any chemical library, including DNA-encoded libraries.
Development of Novel Guanidinopyrimidine-based Scaffolds for Chemical Exploration
The discovery of novel molecular scaffolds is crucial for expanding the accessible chemical space for drug discovery and chemical biology. u-strasbg.frarxiv.org Guanidinopyrimidine-based scaffolds could offer unique structural and electronic properties. While the development of novel fused pyrimidine derivatives is an ongoing effort, nih.govjchr.org there is no evidence in the literature of any research focused on developing new scaffolds derived from this compound.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Non-Biological Target Molecules
In the field of organic synthesis, dichloropyrimidines are esteemed as versatile and highly reactive intermediates. The two chlorine atoms attached to the pyrimidine (B1678525) ring are excellent leaving groups, susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and controlled introduction of a wide variety of substituents, enabling the construction of diverse molecular libraries.
The compound 2,6-dichloro-4-guanidino-pyrimidine is poised to be a valuable building block for non-biological targets due to this inherent reactivity. The chlorine atoms at the C2 and C6 positions can be selectively replaced by different nucleophiles under varying reaction conditions. This stepwise substitution provides a strategic advantage for synthesizing complex, non-symmetrical pyrimidine derivatives. For instance, similar dichloropyrimidines, such as 4,6-dichloro-2-methylpyrimidine, serve as crucial intermediates in the synthesis of kinase inhibitors like Dasatinib, highlighting the industrial relevance of this class of compounds google.com. The presence of the guanidino group at the C4 position adds another layer of functionality, influencing the electronic properties of the pyrimidine ring and potentially directing the regioselectivity of substitution reactions. This group can also be a site for further chemical modification or can impart specific properties, such as enhanced basicity or hydrogen-bonding capability, to the final molecule.
Contribution to the Synthesis of Complex Heterocyclic Compounds
The synthesis of complex, fused heterocyclic systems is a major focus of modern chemistry, as these structures often exhibit unique photophysical, electronic, or biological properties. Dichloropyrimidines are instrumental in this area, serving as foundational scaffolds for constructing polycyclic aromatic systems.
The structure of this compound is particularly well-suited for this purpose. The two chlorine substituents can react with binucleophiles—molecules containing two nucleophilic centers—to facilitate annulation reactions, where a new ring is fused onto the pyrimidine core. For example, reaction with a diamine could lead to the formation of a pyrimido-diazepine or a pyrimido-pyrazine system, depending on the linker length and reaction conditions. Guanidine (B92328) itself is a well-established reagent for constructing various heterocyclic rings, including pyrimidines and triazines bohrium.com. The presence of a pre-installed guanidino group on the dichloropyrimidine backbone offers a route to novel fused heterocycles that incorporate this strongly basic and hydrogen-bonding moiety. These complex heterocyclic systems are of interest for applications in materials science as organic semiconductors, fluorescent dyes, or ligands for metal-organic frameworks (MOFs).
Exploration in High Energy Density Materials (HEDMs)
High Energy Density Materials (HEDMs) are compounds that release large amounts of energy upon decomposition. A key strategy in the design of modern HEDMs is to create molecules with a high nitrogen content. The decomposition of such compounds produces thermodynamically stable dinitrogen (N₂) gas, a process that is highly exothermic and results in a significant release of energy.
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions wikipedia.org. Molecular self-assembly, driven by forces like hydrogen bonding and π-π stacking, is a powerful bottom-up approach to creating functional materials with precisely controlled architectures.
This compound is an outstanding candidate for the design of self-assembling systems. The molecule contains a rich array of hydrogen bond donors and acceptors. The guanidino group is a particularly potent hydrogen-bonding motif, capable of acting as a multiple donor through its N-H bonds. This allows for the formation of strong, highly directional, and predictable intermolecular connections. This is analogous to how guanosine (B1672433) derivatives self-assemble into complex G-quadruplex structures through a network of hydrogen bonds nih.gov.
The pyrimidine ring itself contributes to this potential, with its ring nitrogen atoms acting as hydrogen bond acceptors. The combination of the powerful guanidino donor site and the pyrimidine acceptor sites can lead to the formation of robust, self-complementary hydrogen-bonding arrays. This could direct the assembly of the molecules into well-defined supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or discrete cyclic rosettes anu.edu.au. The chlorine atoms, while primarily synthetic handles, can also participate in weaker halogen bonding interactions, adding another level of control over the solid-state packing. By programming molecular recognition at this level, this compound could be used in crystal engineering to create new materials with tailored porosity, optical properties, or host-guest capabilities nih.gov.
Table of Compounds Mentioned
Advanced Research Perspectives and Future Directions
Development of More Sustainable and Greener Synthetic Routes
Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve harsh reagents and solvents, leading to environmental concerns. rasayanjournal.co.innih.gov The future of synthesizing 2,6-dichloro-4-guanidino-pyrimidine lies in the adoption of green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances. rasayanjournal.co.in
Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, reduce energy consumption, and often leads to higher yields and purer products compared to conventional heating methods. rasayanjournal.co.inresearchgate.net
Solvent-Free and Alternative Solvents: Eliminating volatile organic solvents is a primary goal of green chemistry. researchgate.net Research into solid-state reactions, such as mechanochemical grinding, or the use of benign solvents like water or ionic liquids, presents a promising avenue. rasayanjournal.co.inmdpi.com For instance, the use of magnetized deionized water has been shown to be effective for synthesizing related pyrimidine systems under catalyst-free conditions. researchgate.net
Catalytic Approaches: Developing efficient catalysts can enable reactions to proceed under milder conditions with greater selectivity. rsc.org This includes biocatalysis, using enzymes to perform specific transformations, and heterogeneous catalysis, where catalysts can be easily recovered and reused. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, minimizing intermediate isolation steps and waste generation. rasayanjournal.co.inacs.org Designing an MCR for this compound would be a significant step towards a more sustainable production method.
| Methodology | Traditional Approach | Greener Alternative | Key Advantages of Greener Route |
|---|---|---|---|
| Energy Input | Conventional reflux heating (hours to days) | Microwave irradiation (minutes) | Reduced reaction time, lower energy consumption. researchgate.net |
| Solvents | Volatile organic compounds (VOCs) like DMF, Chloroform | Water, ionic liquids, or solvent-free conditions (grindstone chemistry) | Reduced environmental impact, lower cost, easier workup. rasayanjournal.co.inmdpi.com |
| Catalysis | Stoichiometric and often toxic reagents | Reusable catalysts (e.g., nano ZnO, β-cyclodextrin) | Catalyst recycling, milder reaction conditions, higher atom economy. researchgate.netrsc.org |
| Process | Multi-step synthesis with intermediate purification | One-pot multicomponent reactions (MCRs) | Increased efficiency, reduced waste, and simplified procedures. rasayanjournal.co.in |
Application of Machine Learning and AI in Predicting Reactivity and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. chemcopilot.combath.ac.uk For a molecule like this compound, these computational tools can accelerate the discovery of new derivatives and applications.
Reactivity Prediction: The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution. ML models, trained on vast datasets of chemical reactions, can predict the regioselectivity and feasibility of reactions at these positions. nih.govresearchgate.net For example, AI can predict the outcome of C-H functionalization or the likelihood of a successful reaction under specific conditions, saving significant experimental time and resources. chemcopilot.comnih.gov
Designing Novel Derivatives: AI algorithms can be used in de novo drug design to generate novel molecular structures based on the guanidinopyrimidine scaffold. rsc.org By defining desired properties, such as binding affinity to a biological target, these models can propose new compounds with a higher probability of success. nih.gov This approach has already been used to identify potent inhibitors for various biological targets based on pyrimidine scaffolds. nih.govnih.gov
Optimizing Synthetic Routes: AI can analyze existing reaction data to suggest optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing derivatives of this compound, moving towards more efficient and sustainable chemical processes. chemcopilot.com
| AI/ML Application | Specific Task | Potential Impact on Research | Relevant AI Model Type |
|---|---|---|---|
| Reactivity Prediction | Predicting site-selectivity of nucleophilic aromatic substitution at C2 and C6 positions. | Guides synthetic strategy for creating new derivatives. nih.gov | Graph Neural Networks (GNNs), Random Forest. chemcopilot.comresearchgate.net |
| De Novo Design | Generating novel guanidinopyrimidine structures with predicted biological activity. | Accelerates discovery of new drug candidates or functional materials. rsc.org | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
| Reaction Optimization | Suggesting optimal catalysts, solvents, and temperatures for synthesis. | Improves reaction yields and reduces experimental effort. chemcopilot.com | Sequence-to-sequence models (Transformers). chemcopilot.com |
| Property Prediction | Estimating physicochemical properties (e.g., solubility, pKa) of new derivatives. | Aids in selecting candidates with desirable material or pharmacological profiles. | Quantitative Structure-Activity Relationship (QSAR) models. |
Exploration of Novel Catalytic Transformations
The two chloro-substituents on the pyrimidine ring are prime handles for synthetic modification through catalytic cross-coupling reactions. While traditional nucleophilic substitution is common, modern catalytic methods offer a much broader scope for introducing diverse functional groups. nih.gov
Future research will likely explore:
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination, which are cornerstones of modern organic synthesis, could be applied to the C-Cl bonds. This would allow for the introduction of aryl, vinyl, and amino groups, respectively, creating a wide array of new derivatives.
C-H Functionalization: Direct functionalization of the C-H bond on the pyrimidine ring (at position 5) is an atom-economical way to build molecular complexity. mdpi.com Catalytic methods that selectively activate this C-H bond would open up new avenues for derivatization without pre-functionalization.
Photoredox Catalysis: Visible-light-mediated catalysis offers a green and powerful method for forming new bonds under mild conditions. This could be particularly useful for radical-based transformations at the pyrimidine core.
| Reaction Type | Reagent/Catalyst System | Functional Group Introduced | Potential Application of Product |
|---|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Vinyl group | Materials science (e.g., organic electronics), medicinal chemistry. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., Xantphos), Base | Substituted Amino group | Pharmaceuticals, ligand design. nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group | Molecular wires, functional materials. |
| C-H Arylation | Aryl halide, Pd catalyst, Ligand | Aryl group (at C5 position) | Creating highly decorated scaffolds for drug discovery. |
Design and Synthesis of Advanced Materials Utilizing the Guanidinopyrimidine Core
The unique structure of this compound, featuring hydrogen-bond donors/acceptors, nitrogen atoms for metal coordination, and reactive chlorine atoms, makes it an attractive building block for advanced materials. rasayanjournal.co.in
Supramolecular Assemblies: The guanidinium (B1211019) group is renowned for its ability to form strong, directional hydrogen bonds, particularly with carboxylates and other anions. rsc.org This property can be harnessed to build complex, self-assembled supramolecular structures like gels, liquid crystals, or ordered networks. rsc.orgnih.gov
Coordination Polymers and MOFs: The nitrogen atoms of the pyrimidine ring and the guanidino group can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The chloro-substituents could also be used as reactive sites for post-synthesis modification of the material.
Functional Polymers: The dichloro-functionality allows for polycondensation reactions. By reacting with suitable co-monomers (e.g., diamines), polymers incorporating the guanidinopyrimidine unit could be synthesized, potentially leading to materials with unique electronic, recognition, or catalytic properties.
Fundamental Understanding of Guanidino Group Chemistry in Complex Systems
The guanidino group, the functional part of the amino acid arginine, is of immense importance in biological and chemical systems. vedantu.comnih.gov Its high basicity (pKaH ≈ 13.6) ensures it is protonated and positively charged (as the guanidinium ion) under most conditions. wikipedia.org
Key areas for future fundamental research include:
Hydrogen Bonding and Molecular Recognition: The planar, charge-delocalized guanidinium ion is an excellent hydrogen bond donor. chemzipper.com Studying its interaction with various anions and functional groups in complex environments can provide insights into molecular recognition events, crucial for designing selective receptors or enzyme inhibitors. nih.gov
Cation-π Interactions: The guanidinium ion can engage in cation-π interactions with aromatic systems. Understanding the strength and geometry of these interactions involving the guanidinopyrimidine core is vital for predicting and designing its binding behavior in biological systems or materials.
Like-Charge Pairing: Counterintuitively, guanidinium ions can form stable pairs in aqueous solutions, a phenomenon driven by a balance of forces including dispersion and hydrogen bonding. acs.org Investigating this "like-charge pairing" in systems containing this compound could reveal new principles for self-assembly and has implications for how arginine-rich peptides function. acs.org
| Property | Description | Implication for this compound |
|---|---|---|
| High Basicity (pKaH ~13.6) | Remains protonated and positively charged over a wide pH range. wikipedia.orgosti.gov | Acts as a stable cationic center for electrostatic interactions and anion binding. |
| Resonance Stabilization | The positive charge is delocalized over all three nitrogen atoms, creating a stable, planar cation. chemzipper.com | Enhances thermodynamic stability and influences electronic properties of the pyrimidine ring. |
| Strong H-Bond Donor | Can form multiple, highly directional hydrogen bonds with acceptors like carboxylates or phosphates. rsc.org | Key driver for supramolecular self-assembly and molecular recognition. nih.gov |
| Like-Charge Pairing | Can form thermodynamically stable pairs with other guanidinium ions in water. acs.org | Potential for forming unique aggregates and materials; relevant to its behavior in biological media. |
Q & A
Q. What are the standard synthetic routes for 2,6-Dichloro-4-guanidino-pyrimidine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves chlorination and guanidinylation steps. For example, 4,6-dihydroxy-pyrimidine derivatives (e.g., 4,6-Dihydroxy-2-methylpyrimidine) can be chlorinated using POCl₃ or PCl₅ under reflux conditions to introduce chlorine substituents . Guanidinylation may proceed via nucleophilic substitution with guanidine hydrochloride in anhydrous solvents like DMF. Optimization strategies include:
- Adjusting molar ratios of reagents (e.g., excess POCl₃ for complete chlorination).
- Temperature control (e.g., 80–110°C for chlorination, ambient for guanidinylation).
- Catalyst screening (e.g., Lewis acids like AlCl₃ to enhance reactivity).
Yields are monitored via HPLC or LC-MS, with purity assessed by melting point (>300°C observed in related dichloropyrimidines) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to identify chlorine and guanidine substituents (e.g., aromatic protons at δ 7.30–8.00 ppm, guanidine NH₂ signals at δ 5.0–6.0 ppm) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ peaks around m/z 230–250 for similar dichloropyrimidines) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation acceptable) .
Purity is validated via melting point analysis and HPLC (>95% purity recommended for biological assays) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Due to its potential toxicity and reactivity:
- Use PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of dust or vapors.
- Waste disposal : Segregate halogenated waste and use certified biohazard containers for aqueous/organic residues .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook for validated spectra .
- Deuterated solvent screening : Test in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
- 2D NMR : Use COSY or HSQC to resolve overlapping signals (e.g., distinguishing guanidine NH from aromatic protons) .
- Recrystallization : Purify compounds to >99% purity to eliminate impurity interference .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The dichloro groups act as electrophilic sites for Suzuki or Buchwald-Hartwig couplings. Key factors:
- Catalyst selection : Pd(PPh₃)₄ or Xantphos-Pd-G3 for C–N bond formation with aryl amines .
- Solvent optimization : Use toluene or dioxane at 80–100°C for stability.
- Base compatibility : Cs₂CO₃ or K₃PO₄ enhances nucleophilicity of coupling partners.
Mechanistic studies (e.g., DFT calculations) can predict regioselectivity between the 2- and 6-chloro positions .
Q. How can computational modeling aid in designing this compound-based inhibitors?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Steps:
Protein preparation : Retrieve target structures from PDB and optimize protonation states.
Ligand parametrization : Generate 3D conformers of the compound using Gaussian09 or Avogadro.
Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with guanidine groups).
Validate predictions with SAR studies : Synthesize analogs and test IC₅₀ values .
Q. What strategies address low solubility of this compound in biological assays?
- Methodological Answer : Improve solubility via:
- Prodrug design : Introduce phosphate or acetyl groups cleaved in vivo.
- Co-solvents : Use DMSO (≤10%) or cyclodextrin complexes .
- Salt formation : React with HCl or trifluoroacetic acid to form water-soluble salts.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .
Data Contradiction & Validation
Q. How should researchers handle conflicting bioactivity data across studies?
- Methodological Answer : Contradictions may stem from assay conditions or compound purity. Mitigation steps:
Q. What are the limitations of using this compound in vivo studies?
- Methodological Answer : Challenges include metabolic instability and off-target effects. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
